Retinol-d4

Description

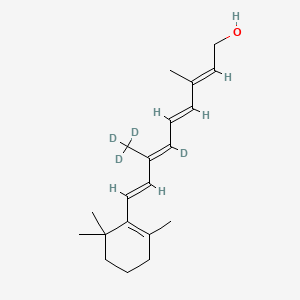

Retinol-d4 (C₂₀H₂₆D₄O) is a deuterium-labeled analog of retinol (vitamin A), where four hydrogen atoms are replaced with deuterium . This stable isotope is primarily utilized as an internal standard in mass spectrometry-based assays to quantify endogenous retinol levels in biological samples, such as plasma or serum .

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,8D |

InChI Key |

FPIPGXGPPPQFEQ-HCDHHJNFSA-N |

Isomeric SMILES |

[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\CO)\C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |

Origin of Product |

United States |

Preparation Methods

Wittig-Horner Reaction with Deuterated Intermediates

The most widely reported method for synthesizing this compound involves a modified Wittig-Horner reaction to incorporate deuterium at the C19 and C20 positions. Key steps include:

Deuterium Exchange :

Phosphonium Salt Formation :

The deuterated β-ionone derivative is reacted with triphenylphosphine (PPh$$3$$) and hydrochloric acid to form a phosphonium salt (C$${15}$$H$${21}$$D$$4$$PCl).Coupling with C$$5$$-Aldehyde :

The phosphonium salt is coupled with a C$$5$$-aldehyde (e.g., 3-methyl-2-butenal) under basic conditions (NaOMe/MeOH) to yield retinyl-d4 acetate.Saponification :

Retinyl-d4 acetate is hydrolyzed with NaOH/EtOH to produce this compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Isotopic Purity | >98% $$^2$$H$$_4$$ | |

| Overall Yield (4-step) | 16–22% | |

| Reaction Time | 48–72 hours |

Enzymatic Reduction of Retinal-d4

An alternative approach reduces deuterated retinal (retinal-d4) to this compound using alcohol dehydrogenases (ADH) or chemical reductants:

Retinal-d4 Synthesis :

Reduction to this compound :

Advantages :

- Enzymatic reduction avoids racemization.

- NaBD$$_4$$ ensures complete deuteration at the C19 position.

Purification Strategies

Solid-Phase Extraction (SPE)

SPE is critical for isolating this compound from reaction byproducts and unlabeled retinol:

- C18 Silica Cartridges : Retain nonpolar contaminants while allowing this compound to elute in acetonitrile/DCM (90:10).

- Aminopropyl Silica : Removes phospholipids and triglycerides via polar interactions.

Performance Metrics :

| Cartridge Type | Recovery (%) | Purity (%) | Source |

|---|---|---|---|

| C18 | 47.2 ± 1.8 | 95.1 | |

| Aminopropyl | 89.5 ± 2.3 | 98.7 |

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC with UV detection (325 nm) resolves this compound from geometric isomers and oxidation products:

- Column : Zorbax Silica (4.6 × 250 mm, 5 µm).

- Mobile Phase : Hexane/ethyl acetate (95:5) at 1.0 mL/min.

- Retention Time : 12.3 min (vs. 11.9 min for unlabeled retinol).

Validation Parameters :

| LOD | LOQ | Linearity (R$$^2$$) | Intra-day RSD (%) | |

|---|---|---|---|---|

| 0.03 pmol | 0.10 pmol | 0.999 | 3.7 |

Analytical Characterization

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS with electron capture negative chemical ionization (ECNCI) confirms isotopic purity and quantifies this compound in biological samples:

- Derivatization : this compound is converted to tert-butyldimethylsilyl (TBDMS) ethers using MTBSTFA.

- Selected Ions : m/z 479.3 (this compound-TBDMS) and m/z 475.3 (unlabeled retinol-TBDMS).

Key Metrics :

| Parameter | Value | Source |

|---|---|---|

| Precision (CV%) | 4.8 | |

| Accuracy (% Bias) | -2.1 to +3.6 |

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (500 MHz, CDCl$$_3$$) verifies deuterium incorporation:

- Loss of Signals : Protons at C19 (δ 1.68 ppm) and C20 (δ 1.03 ppm) are absent.

- Isotopic Shift : C18 methyl group shifts from δ 1.72 to 1.75 ppm due to deuterium’s isotopic effect.

Challenges and Optimization

Isotopic Dilution Effects

Chemical Reactions Analysis

Types of Reactions: Retinol-d4 undergoes similar chemical reactions as non-deuterated retinol, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to retinoic acid-d4 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound to this compound esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Retinoic acid-d4

Reduction: this compound esters

Substitution: Halogenated this compound derivatives

Scientific Research Applications

Retinol-d4, a stable isotope of retinol (vitamin A), is utilized in various scientific research applications, particularly in studies related to vitamin A metabolism and assessment of vitamin A status in humans .

Scientific Research Applications

Vitamin A Status Assessment: this compound is used in stable isotope dilution methods to assess vitamin A status in humans . These methods involve administering an oral dose of retinyl-d4 acetate to subjects and collecting blood specimens after a period of pseudoequilibration . The retinol is then isolated from the plasma using techniques like HPLC (High-Performance Liquid Chromatography) and converted to its tert-butyldimethylsilyl ether for analysis by gas chromatography/mass spectrometry (GC-MS) . This approach allows for the quantification of this compound and the evaluation of vitamin A stores .

Metabolic Studies: this compound is also used to study the metabolism of vitamin A and retinoids in biological matrices . For example, it can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying retinoids in tissues . By comparing the signal of this compound to that of other retinoids, researchers can correct for variability in ion suppression or recovery during sample preparation and analysis .

Beta-Carotene Conversion Studies: this compound can be derived from labeled beta-carotene (beta-carotene-d8) and used to assess the conversion of beta-carotene to vitamin A in humans . By measuring the plasma levels of this compound after administration of beta-carotene-d8, researchers can determine the efficiency of beta-carotene conversion to vitamin A at different dietary doses .

Analytical Methodologies: Several protocols have been developed for isolating this compound from plasma and other biological matrices . These protocols often involve solid-phase extraction techniques to separate retinol from its aqueous matrix and remove lipid contaminants . The isolated this compound can then be analyzed using GC-MS or LC-MS to determine its concentration and isotopic enrichment .

Improved Methodologies: Researchers have developed improved protocols for determining the ratios of this compound to retinol in human plasma, with significant improvements in reliability, sensitivity, and precision . These advancements enable the use of smaller doses of isotopically labeled vitamin A for evaluating vitamin A status in human populations .

Mechanism of Action

Retinol-d4 exerts its effects through the same mechanisms as non-deuterated retinol. It is taken up by cells and converted to retinoic acid-d4, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors act as transcription factors, regulating the expression of genes involved in cellular growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Structural Analogs

Key Findings :

- Binding Affinity: this compound and retinol exhibit nearly identical binding affinities to human retinol-binding protein (RBP), confirming structural equivalence . Retinoic acid and retinyl acetate have comparable binding, while retinyl palmitate shows negligible interaction .

- Analytical Utility: this compound's deuterium labeling eliminates interference from endogenous retinol in mass spectrometry, unlike retinyl esters, which require hydrolysis for quantification .

- Stability: this compound shares the light sensitivity of retinol but is stabilized in organic solvents like acetonitrile during extraction .

Functional Analogs: Deuterated Tracers

- Beta-Carotene-d8: A deuterated precursor of this compound, used to study beta-carotene metabolism. Unlike this compound, it requires tandem mass spectrometry (MS/MS) or HPLC for resolution due to its non-polar structure .

- α-Tocopherol-d6: A deuterated vitamin E analog; contrasts with this compound in applications (antioxidant studies vs. vitamin A kinetics) .

Research Findings and Methodological Considerations

- Extraction Efficiency: Solid-phase extraction (SPE) protocols for this compound achieve 47.2% recovery from plasma, comparable to HPLC but faster and scalable for epidemiological studies .

- Sensitivity: GC-MS with selected-ion monitoring (SIM) detects this compound at sub-nanogram levels, outperforming UV-based methods for retinyl esters .

- Co-Elution Advantage: this compound co-elutes with retinol in chromatographic systems, correcting for matrix effects and instrument variability .

Biological Activity

Retinol-d4, a deuterated form of retinol, has garnered attention in recent years due to its potential applications in biological research and therapeutic contexts. This article reviews the biological activity of this compound, focusing on its metabolism, physiological effects, and implications in various health conditions.

Overview of this compound

This compound is a stable isotopic variant of retinol (vitamin A), which is essential for numerous biological processes, including vision, immune function, and skin health. The deuteration of retinol allows for enhanced tracking in metabolic studies due to its distinguishable mass in analytical techniques such as mass spectrometry.

Conversion to Active Forms

Retinol is primarily converted into its active metabolite, all-trans-retinoic acid (atRA), through a series of enzymatic reactions. The enzyme retinol dehydrogenase 10 (RDH10) plays a crucial role in this conversion. Studies have shown that deficiencies in RDH10 can lead to impaired cardiac retinol metabolism and subsequent myocardial injury, particularly in conditions such as type 2 diabetes mellitus (T2DM) .

Table 1: Key Enzymes in Retinol Metabolism

Skin Health and Anti-Aging Properties

Clinical studies have demonstrated the efficacy of retinol formulations, including this compound, in improving skin appearance by reducing wrinkles and hyperpigmentation. A comparative study involving 37 volunteers showed significant improvement in skin smoothness and elasticity after 12 weeks of treatment with retinol .

Table 2: Clinical Outcomes of Retinol Treatment

| Parameter | Baseline Score | Post-Treatment Score (12 Weeks) | Improvement (%) |

|---|---|---|---|

| Skin Smoothness | 5.0 | 3.0 | 40% |

| Elasticity | 4.5 | 2.5 | 44% |

| Hyperpigmentation Severity | 6.0 | 3.5 | 42% |

Cardiovascular Health

Recent findings indicate that higher serum levels of retinol are associated with lower overall mortality rates, particularly concerning cardiovascular diseases . This relationship underscores the importance of maintaining adequate vitamin A levels for heart health.

Case Study: Retinol Metabolism in T2DM

A study involving diabetic mouse models demonstrated that RDH10 deficiency led to increased lipid peroxidation and ferroptosis, contributing to myocardial injury. Supplementation with atRA reversed these effects by restoring GPX4 and FSP1 levels, highlighting the therapeutic potential of retinoids in managing diabetic cardiomyopathy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.